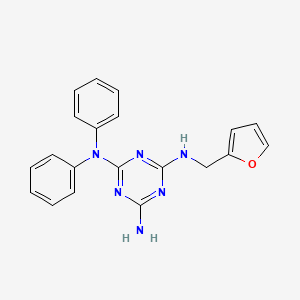
N~4~-(2-furylmethyl)-N~2~,N~2~-diphenyl-1,3,5-triazine-2,4,6-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~4~-(2-furylmethyl)-N~2~,N~2~-diphenyl-1,3,5-triazine-2,4,6-triamine, commonly known as Furazolidone, is a synthetic nitrofuran derivative that has been widely used in scientific research applications. It has been found to possess a broad spectrum of antibacterial, antifungal, and antiprotozoal activities, making it a valuable tool in the field of microbiology.
Mécanisme D'action
Furazolidone works by inhibiting the activity of certain enzymes that are essential for the growth and survival of microorganisms. It has been found to inhibit the activity of monoamine oxidase (MAO), an enzyme that is involved in the metabolism of neurotransmitters such as serotonin and dopamine. This inhibition leads to an increase in the levels of these neurotransmitters, which can have a range of physiological effects.
Biochemical and Physiological Effects:
Furazolidone has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which can have antidepressant and anxiolytic effects. It has also been found to have anti-inflammatory and antioxidant effects, which can be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Furazolidone is a valuable tool in the field of microbiology due to its broad spectrum of antibacterial, antifungal, and antiprotozoal activities. It is relatively easy to synthesize and has been extensively studied, making it a well-understood compound. However, its use is limited by its potential toxicity and side effects, and it is not recommended for use in humans.
Orientations Futures
There are several potential future directions for research involving Furazolidone. One area of interest is the development of new derivatives with improved efficacy and reduced toxicity. Another area of interest is the study of the mechanisms of action of Furazolidone and its derivatives, which could lead to the development of new treatments for various diseases. Additionally, the use of Furazolidone in combination with other drugs could be explored, as it has been found to enhance the activity of certain antibiotics.
Méthodes De Synthèse
Furazolidone can be synthesized through the condensation of 2-nitro-4-(2-furyl) pyridine with aniline in the presence of a reducing agent such as iron powder. The resulting product is then purified through recrystallization to obtain pure Furazolidone.
Applications De Recherche Scientifique
Furazolidone has been extensively used in scientific research applications to study the mechanisms of action of various microorganisms. It has been found to be effective against a wide range of bacteria, including Escherichia coli, Salmonella typhi, and Staphylococcus aureus. It has also been found to be effective against fungi and protozoa, such as Candida albicans and Giardia lamblia.
Propriétés
IUPAC Name |
4-N-(furan-2-ylmethyl)-2-N,2-N-diphenyl-1,3,5-triazine-2,4,6-triamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O/c21-18-23-19(22-14-17-12-7-13-27-17)25-20(24-18)26(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-13H,14H2,(H3,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPILHNILLWQNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC(=NC(=N3)NCC4=CC=CO4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


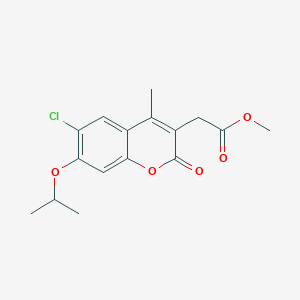
![N-{[(3-cyanophenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5865473.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B5865480.png)
![4-{[3-(2-nitrophenyl)acryloyl]amino}benzamide](/img/structure/B5865488.png)
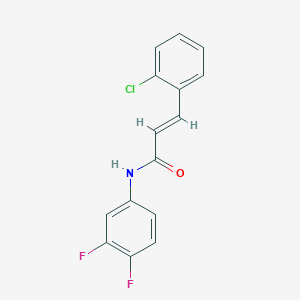
![N-(2-fluorophenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}benzamide](/img/structure/B5865508.png)

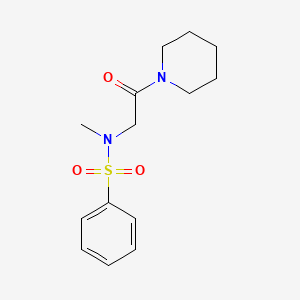
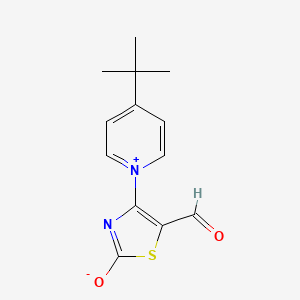
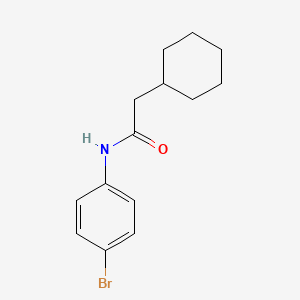
![1-(2-{1-[2-amino-6-(3-aminocyclobutyl)-4-pyrimidinyl]-4-piperidinyl}ethyl)-2-pyrrolidinone dihydrochloride](/img/structure/B5865566.png)
![N-(2,4-dibromo-6-fluorophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5865567.png)
![2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]ethanol](/img/structure/B5865569.png)